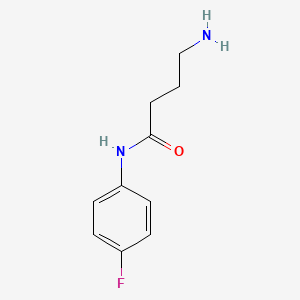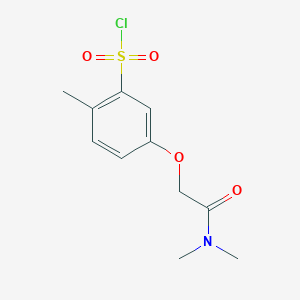
4-methoxy-N-(2-oxopropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(2-oxo-propyl)-benzamide is an organic compound with a molecular formula of C11H13NO3 It is characterized by the presence of a methoxy group attached to the benzene ring and an amide group linked to a 2-oxo-propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-oxo-propyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-oxo-propylamine.
Amidation Reaction: The 4-methoxybenzoic acid is reacted with 2-oxo-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Methoxy-N-(2-oxo-propyl)-benzamide.
Industrial Production Methods
Industrial production of 4-Methoxy-N-(2-oxo-propyl)-benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(2-oxo-propyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(2-oxo-propyl)-benzamide.
Reduction: The carbonyl group in the 2-oxo-propyl chain can be reduced to form 4-Methoxy-N-(2-hydroxypropyl)-benzamide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: 4-Hydroxy-N-(2-oxo-propyl)-benzamide.
Reduction: 4-Methoxy-N-(2-hydroxypropyl)-benzamide.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Methoxy-N-(2-oxo-propyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-(2-hydroxypropyl)-benzamide: Similar structure but with a hydroxyl group instead of a carbonyl group in the 2-oxo-propyl chain.
4-Hydroxy-N-(2-oxo-propyl)-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group on the benzene ring.
Uniqueness
4-Methoxy-N-(2-oxo-propyl)-benzamide is unique due to the presence of both a methoxy group and an amide group linked to a 2-oxo-propyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-methoxy-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-12-11(14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
UJXLTWALQFNGFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CNC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


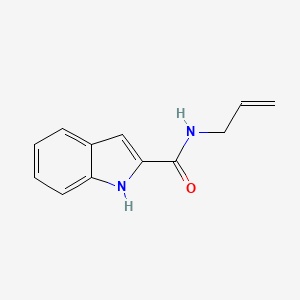
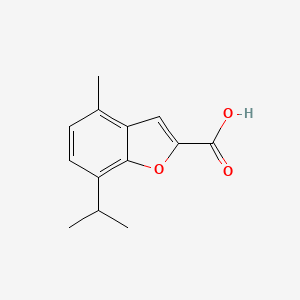

![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)


![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
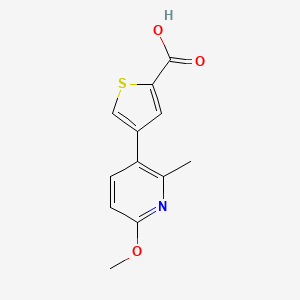


![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)
